molecular formula C16H28N2O11 B12860007 2-Acetamido-4-O-(2-acetamido-2-deoxy-a-D-galactopyranosyl)-2-deoxy-D-galactopyranose

2-Acetamido-4-O-(2-acetamido-2-deoxy-a-D-galactopyranosyl)-2-deoxy-D-galactopyranose

Cat. No.: B12860007
M. Wt: 424.40 g/mol
InChI Key: CDOJPCSDOXYJJF-GAOBXVHJSA-N
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Description

2-Acetamido-4-O-(2-acetamido-2-deoxy-a-D-galactopyranosyl)-2-deoxy-D-galactopyranose is a complex carbohydrate derivative known for its role in various biological processes. This compound is a type of glycopeptide, which means it consists of a peptide linked to a carbohydrate moiety. Glycopeptides are significant in the study of cell biology and immunology due to their involvement in cell-cell recognition and signaling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-4-O-(2-acetamido-2-deoxy-a-D-galactopyranosyl)-2-deoxy-D-galactopyranose typically involves multiple steps, including the protection and deprotection of functional groups, glycosylation reactions, and purification processes. One common method involves the use of glycosyl donors and acceptors in the presence of catalysts to form the glycosidic bond. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as silver triflate or boron trifluoride etherate.

Industrial Production Methods

Industrial production of this compound may involve large-scale glycosylation reactions using automated synthesizers. These methods ensure high yield and purity of the final product. The process typically includes the use of solid-phase synthesis techniques, where the glycopeptide is assembled step-by-step on a solid support, followed by cleavage and purification.

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-4-O-(2-acetamido-2-deoxy-a-D-galactopyranosyl)-2-deoxy-D-galactopyranose can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the carbohydrate moiety, often using reagents like periodic acid.

    Reduction: Reduction reactions can be used to alter the functional groups, typically employing reagents like sodium borohydride.

    Substitution: Substitution reactions can introduce new functional groups into the molecule, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Periodic acid in aqueous solution.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like azides or electrophiles like alkyl halides in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Acetamido-4-O-(2-acetamido-2-deoxy-a-D-galactopyranosyl)-2-deoxy-D-galactopyranose has numerous applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex glycopeptides and glycoconjugates.

    Biology: Studied for its role in cell-cell recognition and signaling processes.

    Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent in treating diseases like cancer and infections.

    Industry: Utilized in the production of biocompatible materials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of 2-Acetamido-4-O-(2-acetamido-2-deoxy-a-D-galactopyranosyl)-2-deoxy-D-galactopyranose involves its interaction with specific molecular targets, such as lectins and glycoproteins. These interactions can trigger signaling pathways that regulate various cellular functions, including immune responses and cell adhesion. The carbohydrate moiety plays a crucial role in these interactions by binding to specific receptors on the cell surface.

Comparison with Similar Compounds

Similar Compounds

    2-Acetamido-2-deoxy-D-galactopyranose: A simpler carbohydrate derivative with similar biological functions.

    2-Acetamido-2-deoxy-D-glucopyranose: Another glycopeptide with comparable properties but different structural features.

    N-Acetylglucosamine: A common monosaccharide involved in the synthesis of glycoproteins and glycolipids.

Uniqueness

2-Acetamido-4-O-(2-acetamido-2-deoxy-a-D-galactopyranosyl)-2-deoxy-D-galactopyranose is unique due to its specific glycosidic linkage and the presence of multiple acetamido groups. These structural features contribute to its distinct biological activities and make it a valuable compound in various research fields.

Properties

Molecular Formula

C16H28N2O11

Molecular Weight

424.40 g/mol

IUPAC Name

N-[(3R,4R,5R,6R)-5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

InChI

InChI=1S/C16H28N2O11/c1-5(21)17-9-13(25)14(8(4-20)27-15(9)26)29-16-10(18-6(2)22)12(24)11(23)7(3-19)28-16/h7-16,19-20,23-26H,3-4H2,1-2H3,(H,17,21)(H,18,22)/t7-,8-,9-,10-,11+,12-,13-,14+,15?,16-/m1/s1

InChI Key

CDOJPCSDOXYJJF-GAOBXVHJSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1O[C@H]2[C@H](OC([C@@H]([C@H]2O)NC(=O)C)O)CO)CO)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)O)O)NC(=O)C)O

Origin of Product

United States

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